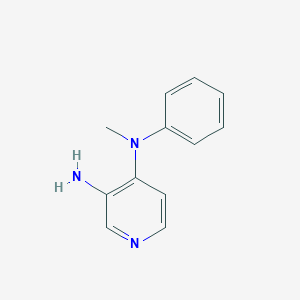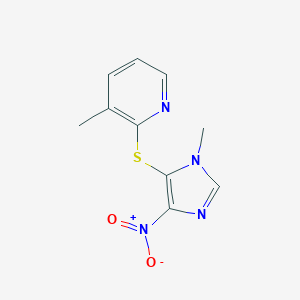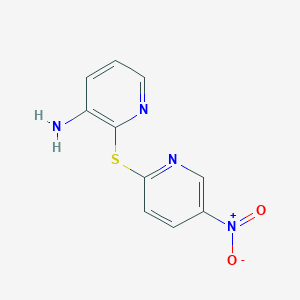
N'-Methyl-N'-phenylpyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N'-phenylpyridine-3,4-diamine (MPD) is a synthetic compound that is widely used in scientific research. It is a member of the family of phenylenediamine compounds and is commonly referred to as 2-MPD. MPD is a potent inhibitor of tyrosine kinase activity and has been shown to have a wide range of biological and physiological effects. In
Wirkmechanismus
The mechanism of action of N'-Methyl-N'-phenylpyridine-3,4-diamine involves the inhibition of tyrosine kinase activity. Tyrosine kinases are enzymes that play a crucial role in cell signaling and are involved in a wide range of biological processes. By inhibiting the activity of these enzymes, this compound can disrupt cellular signaling pathways and affect various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to affect the function of the immune system and can modulate the activity of various immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-Methyl-N'-phenylpyridine-3,4-diamine in lab experiments is its potency as a tyrosine kinase inhibitor. This allows researchers to use lower concentrations of the compound, which can reduce the risk of off-target effects. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Zukünftige Richtungen
There are several future directions for research involving N'-Methyl-N'-phenylpyridine-3,4-diamine. One area of interest is the development of more potent and selective tyrosine kinase inhibitors. This could lead to the development of new therapies for cancer and other diseases. Another area of interest is the study of the role of tyrosine kinases in aging and age-related diseases. This compound could be a valuable tool for studying these processes and developing new therapies. Finally, there is potential for the use of this compound in combination with other drugs to enhance their efficacy and reduce side effects.
Synthesemethoden
The synthesis of N'-Methyl-N'-phenylpyridine-3,4-diamine involves the reaction of 2-cyano-3,4-diaminopyridine with methylphenylamine. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-Methyl-N'-phenylpyridine-3,4-diamine is widely used in scientific research as a tool for studying the role of tyrosine kinases in various biological processes. It has been shown to be a potent inhibitor of the activity of several tyrosine kinases, including c-Src, Abl, and Bcr-Abl. This compound has been used to study the role of tyrosine kinases in cancer, inflammation, and other diseases.
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-N-methyl-4-N-phenylpyridine-3,4-diamine |
InChI |
InChI=1S/C12H13N3/c1-15(10-5-3-2-4-6-10)12-7-8-14-9-11(12)13/h2-9H,13H2,1H3 |
InChI-Schlüssel |
WZJGJQFRGIFZNC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=C(C=NC=C2)N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=C(C=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)
![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)


![4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine](/img/structure/B215275.png)
![4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215276.png)
![4-[(2-Phenylethyl)amino]-3-pyridinesulfonamide](/img/structure/B215278.png)
![4-[(3-Chlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215279.png)
![{4-[(phenylacetyl)amino]-4H-1,2,4-triazol-1-ium-1-yl}acetate](/img/structure/B215280.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(1-oxidopyridin-1-ium-2-yl)ethanol](/img/structure/B215281.png)
![Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215282.png)
![N-(dioxidosulfanyl)-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B215283.png)
![3-[(Aminooxy)carbonyl]-5-bromopyridine](/img/structure/B215284.png)
![1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215285.png)